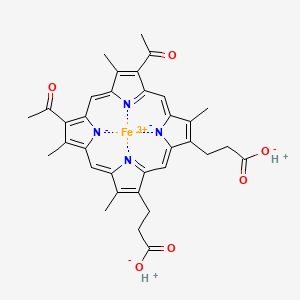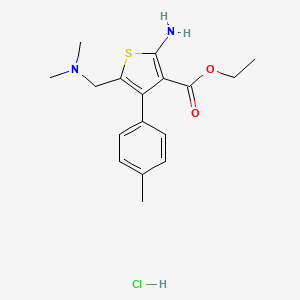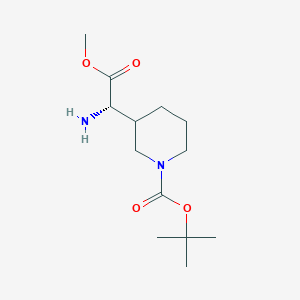
tert-Butyl 3-((S)-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((S)-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring, a common structural motif in many biologically active molecules
Preparation Methods
The synthesis of tert-Butyl 3-((S)-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps starting from commercially available materials. Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
tert-Butyl 3-((S)-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced under acidic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Serves as a scaffold for drug discovery, particularly in the development of inhibitors for various enzymes.
Industry: Utilized in the production of fine chemicals and as an intermediate in various synthetic processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((S)-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 3-((S)-1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Used as a precursor to biologically active natural products.
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: . The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl 3-[(1S)-1-amino-2-methoxy-2-oxoethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-6-9(8-15)10(14)11(16)18-4/h9-10H,5-8,14H2,1-4H3/t9?,10-/m0/s1 |
InChI Key |
XWFRXCHLLHFCHI-AXDSSHIGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)[C@@H](C(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12980916.png)
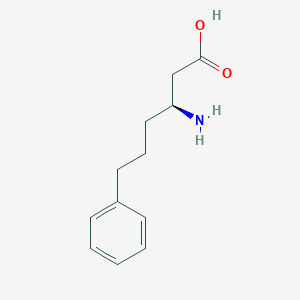
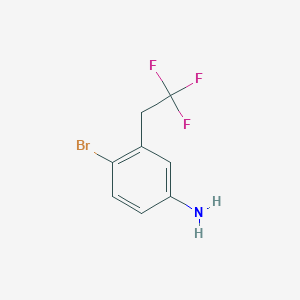
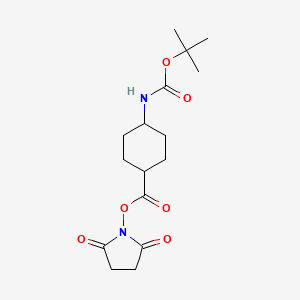
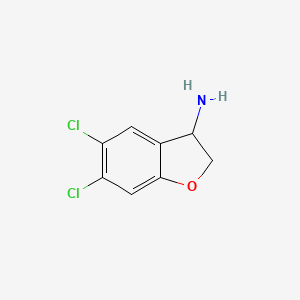
![4-Fluoro-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12980948.png)
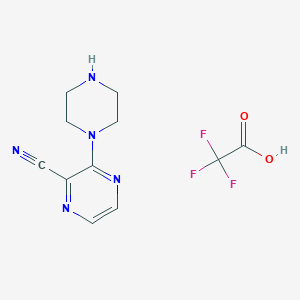
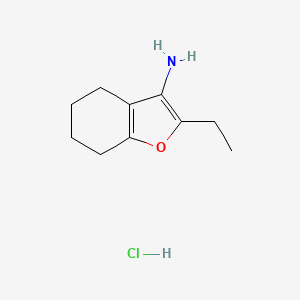
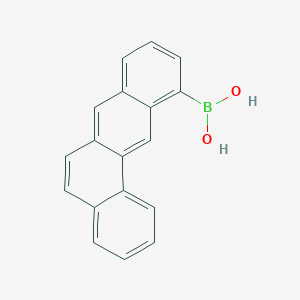
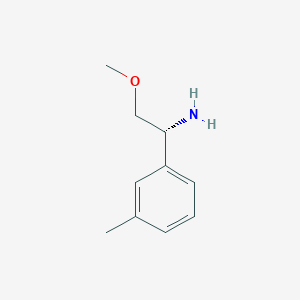
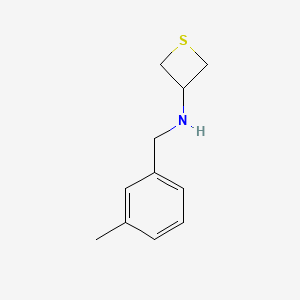
![[1-(2-Pyridyl)cyclopropyl]methanol](/img/structure/B12980987.png)
